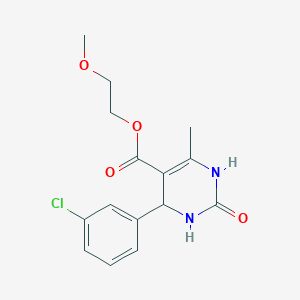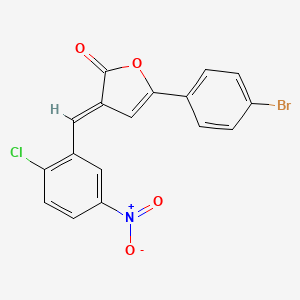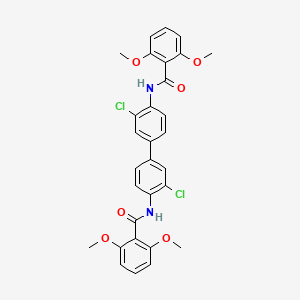![molecular formula C21H17NO3 B5242769 3-[(4-methoxyphenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one](/img/structure/B5242769.png)
3-[(4-methoxyphenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-methoxyphenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one, also known as MPAF, is a synthetic compound that belongs to the class of benzofuranones. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. MPAF has been extensively studied for its potential applications in cancer treatment and other diseases.
Mechanism Of Action
3-[(4-methoxyphenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one exerts its anti-cancer activity by inhibiting the activity of PKC, which is overexpressed in many cancer cells. PKC plays a crucial role in regulating various cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting PKC, 3-[(4-methoxyphenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one disrupts the signaling pathways that are essential for cancer cell survival and growth.
Biochemical And Physiological Effects
3-[(4-methoxyphenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one has been shown to have a wide range of biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth in animal models. 3-[(4-methoxyphenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one has also been shown to modulate the immune system by enhancing the activity of natural killer cells and T cells.
Advantages And Limitations For Lab Experiments
3-[(4-methoxyphenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one has several advantages for laboratory experiments, including its high yield and purity, and its well-established synthesis method. However, one of the limitations of 3-[(4-methoxyphenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one is its potential toxicity, which requires careful handling and monitoring. Additionally, 3-[(4-methoxyphenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one may have off-target effects on other cellular pathways, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the research on 3-[(4-methoxyphenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one. One potential application is in combination therapy with other anti-cancer drugs to enhance their efficacy. Another direction is to investigate the potential of 3-[(4-methoxyphenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one in other diseases, such as inflammation and autoimmune disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of 3-[(4-methoxyphenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one and its potential off-target effects.
Conclusion:
In conclusion, 3-[(4-methoxyphenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one is a synthetic compound that has shown great potential in scientific research for its anti-cancer activity and other therapeutic applications. Its well-established synthesis method and potent PKC inhibition make it a valuable tool for investigating various cellular processes and diseases. However, further studies are needed to fully understand its mechanisms of action and potential applications in other diseases.
Synthesis Methods
3-[(4-methoxyphenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one can be synthesized through a multi-step process involving the reaction between 4-methoxyaniline and benzaldehyde, followed by cyclization and oxidation reactions. The final product is obtained in high yield and purity, making it suitable for various research applications.
Scientific Research Applications
3-[(4-methoxyphenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one has been widely used in scientific research to investigate its potential therapeutic applications. It has been shown to exhibit potent anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer. 3-[(4-methoxyphenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one inhibits the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
properties
IUPAC Name |
3-(4-methoxyanilino)-3-phenyl-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c1-24-17-13-11-16(12-14-17)22-21(15-7-3-2-4-8-15)19-10-6-5-9-18(19)20(23)25-21/h2-14,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMQLWPRURKMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2(C3=CC=CC=C3C(=O)O2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24789464 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(4-methoxyphenyl)amino]-3-phenyl-2-benzofuran-1(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopentyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5242704.png)
![4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-N,N-diethylbenzamide](/img/structure/B5242709.png)
![N-(2-(2-furyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5242716.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5242724.png)
![methyl 4-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5242733.png)

![N-mesityl-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B5242737.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-iodobenzamide](/img/structure/B5242741.png)
![2-[4-(4-chlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5242743.png)
![4-[4-(2-furoyl)-1-piperazinyl]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5242754.png)
![4-butyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B5242762.png)

![1-(2,3-dichlorophenyl)-5-[(2,7-dimethoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5242789.png)